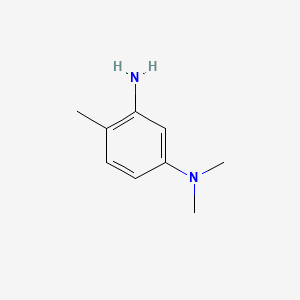

(3-Amino-4-methylphenyl)dimethylamine

Description

BenchChem offers high-quality (3-Amino-4-methylphenyl)dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-4-methylphenyl)dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N,4-trimethylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-4-5-8(11(2)3)6-9(7)10/h4-6H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAVZMLVLNTTOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6370-29-2 | |

| Record name | (3-Amino-4-methylphenyl)dimethylamine dihydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Amino-4-methylphenyl)dimethylamine CAS 6370-29-2 properties

An In-Depth Technical Guide to (3-Amino-4-methylphenyl)dimethylamine (CAS 6370-29-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the limited available information on (3-Amino-4-methylphenyl)dimethylamine. Much of the data, particularly regarding experimental protocols and detailed properties, is based on established chemical principles and extrapolation from structurally related compounds due to the scarcity of published research on this specific molecule.

Introduction

(3-Amino-4-methylphenyl)dimethylamine, systematically known as N¹,N¹,2-trimethylbenzene-1,3-diamine, is a substituted aromatic diamine. Its structure, featuring a primary amino group, a tertiary dimethylamino group, and a methyl group on a benzene ring, makes it a potentially versatile building block in synthetic chemistry. While this compound is commercially available from specialty suppliers, it remains a sparsely documented molecule in scientific literature.[1][2] This guide aims to provide a comprehensive overview of its known and predicted properties, a plausible synthetic route, expected analytical characteristics, and potential applications to support its use in research and development.

Chemical Identity and Physicochemical Properties

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 6370-29-2 |

| Systematic IUPAC Name | N¹,N¹,2-trimethylbenzene-1,3-diamine |

| Other Names | (3-Amino-4-methylphenyl)dimethylamine |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| Canonical SMILES | CN(C)C1=CC(=C(C=C1)N)C |

| InChI Key | ZFBVXVAPJMCXSF-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Boiling Point | ~250-270 °C | Prediction based on structural similarity to other aromatic diamines. |

| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature. |

| Density | ~1.0 g/cm³ | Estimated based on molecular structure. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. | Expected behavior for an aromatic amine. |

| pKa (Conjugate Acid) | ~5-6 (for -NH₂) / ~4-5 (for -NMe₂H⁺) | Estimated values for the aromatic amine and the protonated tertiary amine, respectively. |

Synthesis and Reactivity

A specific, peer-reviewed synthesis for (3-Amino-4-methylphenyl)dimethylamine has not been identified. However, a highly plausible and standard synthetic route involves the chemical reduction of its corresponding nitro precursor, N,N,2-trimethyl-5-nitroaniline (CAS 36714-84-8).[3] This precursor is a known intermediate in dye manufacturing.[3]

Proposed Synthetic Workflow: Reduction of a Nitroarene

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic chemistry. Several reliable methods are available for this purpose.[4] Catalytic hydrogenation is often the cleanest and most efficient method.

Caption: Proposed synthesis of the target compound via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr shaker bottle), add N,N,2-trimethyl-5-nitroaniline (1.0 eq).

-

Catalyst Addition: Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd relative to the substrate). The catalyst should be handled carefully in an inert atmosphere if dry.

-

Solvent Addition: Add a suitable solvent, such as ethanol, methanol, or ethyl acetate, to dissolve or suspend the starting material.

-

Hydrogenation: Seal the vessel, purge it with nitrogen or argon, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

-

Reaction: Agitate the mixture at room temperature. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or LC-MS. The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting N¹,N¹,2-trimethylbenzene-1,3-diamine can be purified further by column chromatography or distillation if necessary.

Reactivity Profile

The molecule possesses two key reactive sites:

-

Primary Aromatic Amine (-NH₂): This group can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction). It can also readily participate in acylation, alkylation, and condensation reactions.

-

Tertiary Dimethylamino Group (-N(CH₃)₂): This group is nucleophilic and basic, capable of reacting with electrophiles and acids. It can be oxidized or participate in reactions at the adjacent aromatic positions.

Spectroscopic Characterization (Predicted)

No experimental spectra are publicly available. The following table outlines the expected signals in key spectroscopic analyses based on the compound's structure.

Table 3: Predicted Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | ~6.5-7.0 ppm: 3H, multiplet (aromatic protons).~3.5 ppm: 2H, broad singlet (NH₂ protons).~2.7 ppm: 6H, singlet (N(CH₃)₂ protons).~2.1 ppm: 3H, singlet (Ar-CH₃ protons). |

| ¹³C NMR | ~145-150 ppm: 2 quaternary aromatic carbons (C-NH₂ and C-NMe₂).~110-130 ppm: 4 aromatic CH carbons.~45 ppm: N(CH₃)₂ carbons.~18 ppm: Ar-CH₃ carbon. |

| IR Spectroscopy | 3300-3500 cm⁻¹: Two distinct N-H stretching bands (asymmetric and symmetric) for the primary amine.2900-3100 cm⁻¹: C-H stretching (aromatic and aliphatic).~1600 cm⁻¹: N-H bending (scissoring) vibration.~1250-1350 cm⁻¹: C-N stretching band. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 150.12.Key Fragments: Loss of methyl (m/z = 135), loss of dimethylamino group. |

Applications in Research and Development

The bifunctional nature of (3-Amino-4-methylphenyl)dimethylamine makes it a valuable intermediate for synthesizing more complex molecules.

Caption: Potential roles of the title compound as a chemical intermediate.

-

Medicinal Chemistry: Substituted phenylenediamines are core structures in numerous pharmacologically active compounds. This molecule provides two distinct nitrogen nucleophiles that can be selectively functionalized to build libraries of compounds for screening. The dimethylamino group often improves solubility and can serve as a key binding element in drug-receptor interactions.

-

Materials Science: As a diamine, it can be used as a monomer or curing agent for high-performance polymers like polyamides and polyimides. The tertiary amine functionality can also be used to impart specific properties, such as catalytic activity or altered solubility, to materials.

-

Dye Synthesis: Aromatic amines are the foundational components of azo dyes. The primary amine can be diazotized and coupled with other aromatic systems to produce a variety of colored compounds.[3]

Safety and Handling

No specific toxicological data for CAS 6370-29-2 is available. The safety precautions outlined below are based on the potential hazards of structurally similar aromatic amines.[5]

Table 4: Hazard and Handling Summary

| Category | Recommendations |

| GHS Hazard Statements | Predicted: Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[5] May cause respiratory irritation.[5] Suspected of causing genetic defects and cancer (class hazard for many aromatic amines). |

| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing. |

| Storage | Store in a tightly sealed container in a cool, dry, and dark place. Store away from strong oxidizing agents and acids. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Conclusion

(3-Amino-4-methylphenyl)dimethylamine (CAS 6370-29-2) is a chemical intermediate with significant potential stemming from its distinct amino functionalities. While it is not extensively characterized in the scientific literature, its synthesis is achievable through standard, high-yielding chemical transformations. This guide provides a foundational framework of its predicted properties and logical applications, empowering researchers to effectively and safely incorporate this versatile building block into their synthetic programs.

References

- Smolecule. (2023, August 19). N,N,2-Trimethyl-5-nitroaniline.

- AK Scientific, Inc.

- PubChem. N1-Methylbenzene-1,3-diamine.

- BenchChem. Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide.

- Royal Society of Chemistry. (2020, May 19). Critical review on the chemical reduction of nitroaniline.

- Sigma-Aldrich. N1-Methylbenzene-1,3-diamine | 50617-73-7.

- MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.

- Hit2Lead. (3-amino-4-methylphenyl)dimethylamine | CAS# 6370-29-2.

- Wikipedia. Reduction of nitro compounds.

- PubChem. 3-amino-N-(4-methylphenyl)benzamide.

- Organic Chemistry Portal. Nitro Reduction - Common Conditions.

- MDPI. (2021, December 29).

- PubChem. 2-Methyl-5-Nitroaniline.

- Sigma-Aldrich. L-Histidine = 99.

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- Chemistry Stack Exchange. (2016, September 20). Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid?

- CymitQuimica.

- Chem-Impex. [2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine.

- PubChem. N1,N3-Diethylbenzene-1,3-diamine.

- Sigma-Aldrich. N,N,N -Trimethylethylenediamine 97 142-25-6.

- ChemicalBook. N,N,N'-Trimethylethylenediamine | 142-25-6.

- ECHEMI. 19406-86-1, 3-Amino-4-methylbenzamide Formula.

- Sigma-Aldrich. 3-Amino-4-methylpyridine 97 3430-27-1.

- Merck Millipore. 2-Aminopyridine CAS 504-29-0 | 801113.

- U.S. Environmental Protection Agency. (1977, April). Toxic Substances Control Act (TSCA)

Sources

N1,N1,4-trimethyl-1,3-benzenediamine chemical structure

An In-Depth Technical Guide to N¹,N¹,4-Trimethylbenzene-1,3-diamine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of N¹,N¹,4-trimethylbenzene-1,3-diamine, a substituted aromatic diamine with significant potential as a versatile building block in medicinal chemistry, polymer science, and dye synthesis. While not as extensively documented as its parent compound, 4-methylbenzene-1,3-diamine (2,4-diaminotoluene), its unique asymmetrical structure offers valuable opportunities for regioselective synthesis. This document outlines the compound's structural properties, proposes robust synthetic methodologies grounded in established chemical principles, details expected analytical characterization, and discusses potential applications and critical safety considerations.

Introduction and Strategic Overview

N¹,N¹,4-trimethylbenzene-1,3-diamine is an aromatic amine built upon the 4-methyl-1,3-benzenediamine (commonly known as 2,4-diaminotoluene or TDA) framework. The key structural modification is the exhaustive methylation of the nitrogen atom at position 1 (N¹), creating a tertiary amine, while the nitrogen at position 3 remains a primary amine. This dissymmetry is crucial, as the differential reactivity of the primary (-NH₂) and tertiary (-N(CH₃)₂) amino groups, combined with the directing effects of the substituents on the aromatic ring, allows for highly controlled subsequent chemical transformations.

The parent compound, 2,4-diaminotoluene, is a high-production-volume chemical primarily used as a precursor to toluene diisocyanate (TDI) for the manufacture of polyurethanes.[1] However, its utility is often limited by the similar reactivity of its two primary amino groups. The selective methylation to form N¹,N¹,4-trimethylbenzene-1,3-diamine unlocks new synthetic possibilities, enabling its use as a specialized intermediate for creating complex molecular architectures.

Chemical Identity and Physicochemical Properties

The structural and predicted physicochemical properties of N¹,N¹,4-trimethylbenzene-1,3-diamine are summarized below. These properties are calculated based on its structure and comparison with close structural analogs.

| Identifier | Value | Source |

| IUPAC Name | N¹,N¹,4-trimethylbenzene-1,3-diamine | - |

| Synonyms | 3-Amino-N,N,4-trimethylaniline; N,N-Dimethyl-2,4-diaminotoluene | - |

| Molecular Formula | C₉H₁₄N₂ | - |

| Molecular Weight | 150.22 g/mol | PubChem[2] |

| CAS Number | Not assigned | - |

| Predicted XLogP3 | 1.9 | Analog Based[3] |

| Predicted Boiling Point | ~280-290 °C | Analog Based[4] |

| Predicted Density | ~1.0 g/cm³ | Analog Based[1] |

Note: Properties are estimated based on the parent compound 4-methyl-1,3-benzenediamine and its N-alkylated analogs due to the absence of specific experimental data for the title compound.

Retrosynthetic Analysis and Synthetic Strategies

The synthesis of N¹,N¹,4-trimethylbenzene-1,3-diamine can be approached via two primary retrosynthetic pathways. The choice is dictated by starting material availability, scalability, and desired control over selectivity.

Caption: Retrosynthetic analysis of N¹,N¹,4-trimethylbenzene-1,3-diamine.

Strategy A: Post-Reduction N,N-Dimethylation (Recommended)

This is the more direct and controllable route. It begins with the commercially available 2,4-dinitrotoluene, which is reduced to 4-methyl-1,3-benzenediamine (TDA). The key step is the selective N,N-dimethylation of the amino group at the 1-position.

Causality: The amino group at position 1 is sterically less hindered than the amino group at position 3 (which is ortho to the methyl group). This steric difference allows for selective alkylation under controlled conditions.

Sources

A Guide to the Safety & Handling of Aromatic Amines: A Case Study on N,N-Dimethylaniline

A Critical Note on Chemical Specificity: This technical guide was requested for the compound 3-amino-4-methyl-N,N-dimethylaniline. However, a comprehensive search of publicly available safety and toxicological databases did not yield a specific Safety Data Sheet (SDS) for this particular isomer. It is a fundamental principle of chemical safety that data cannot be extrapolated between isomers or closely related compounds, as their toxicological and physical properties can differ significantly.

Therefore, to fulfill the request for an in-depth, technically robust guide, this document has been prepared using the well-documented parent compound, N,N-Dimethylaniline (DMA), CAS No. 121-69-7 , as an illustrative model. The structure, protocols, and scientific reasoning presented herein demonstrate the required depth of analysis. The specific data and safety recommendations in this guide apply ONLY to N,N-Dimethylaniline and MUST NOT be used for 3-amino-4-methyl-N,N-dimethylaniline or any other chemical.

Section 1: Hazard Identification & Core Risk Profile of N,N-Dimethylaniline

N,N-Dimethylaniline (DMA) is a tertiary aromatic amine that presents significant acute toxicity hazards. Its risk profile is dominated by its ability to be rapidly absorbed through inhalation, skin contact, and ingestion, leading to systemic toxicity.[1][2] The primary danger is its capacity to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[2] This leads to a form of chemical asphyxiation. Understanding this central mechanism is key to appreciating the severity of the hazard and the rationale behind the stringent control measures required.

The Globally Harmonized System (GHS) classification provides a clear, immediate summary of its dangers.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects |

| Data sourced from multiple SDS.[3][4][5][6][7] |

Pictograms:

Senior Scientist's Insight: The triple threat of acute toxicity via all major routes of exposure makes DMA a particularly insidious laboratory hazard. Unlike many chemicals where incidental skin contact might cause local irritation, DMA's rapid dermal absorption means a seemingly minor spill can become a systemic medical emergency.[1][2] Symptoms of overexposure, such as headache, dizziness, and cyanosis (a bluish tint to the skin and lips), are direct indicators of methemoglobinemia and require immediate medical intervention.[8][9] The carcinogenicity classification is based on animal studies showing an increased incidence of tumors, mandating long-term exposure be minimized.[8][9]

Section 2: Proactive Safety & Exposure Control

Effective management of DMA relies on a multi-layered approach to prevent exposure, best conceptualized by the hierarchy of controls. The primary goal is to use engineering and administrative controls to minimize reliance on Personal Protective Equipment (PPE).

Caption: A decision workflow for responding to a chemical spill.

-

Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large, involves a fire, or is in a poorly ventilated area, evacuate and call for emergency response.

-

Containment: For small, manageable spills, prevent the spread by diking with an inert, non-combustible absorbent material like vermiculite, dry sand, or earth. [1]Do not use combustible materials like sawdust. [1]3. Absorption: Gently cover and absorb the spill with the inert material.

-

Collection: Using non-sparking tools, carefully scoop the absorbed material into a suitable, sealable container for hazardous waste. [1]5. Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste container and any contaminated PPE according to institutional and local regulations. [3][4]

Section 4: Handling, Storage, and Reactivity

-

Safe Handling: Always work in a well-ventilated area, preferably a fume hood. [6]Avoid breathing vapors. [6]Prevent contact with skin and eyes. [6]Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge. [1]Wash hands thoroughly after handling. [6]* Storage Conditions: Store in a cool, dry, well-ventilated place away from direct sunlight and sources of ignition. [4][5]Keep containers tightly closed. [4][5]The storage area should be locked and accessible only to authorized personnel. [4]* Chemical Stability: The material is stable under recommended storage conditions but may discolor (turn brown) on exposure to air and light. [3][10]* Incompatibility: DMA is incompatible with a range of substances, and mixing can lead to violent reactions.

| Incompatible Materials | Associated Hazard & Rationale |

| Strong Oxidizing Agents | Can react violently, posing a fire or explosion hazard. [3][7][11] |

| Acids, Acid Chlorides, Acid Anhydrides | Can undergo vigorous or violent reactions. [3][7][12] |

| Halogens | Reacts with halogens. [7][12] |

| Benzoyl Peroxide | Explosive decomposition can occur. [11] |

Section 5: The Physicochemical & Toxicological Data Dossier

This section provides the core quantitative data that informs the safety protocols.

Table of Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 121-69-7 [3][4] |

| Molecular Formula | C₈H₁₁N [3][13] |

| Molecular Weight | 121.18 g/mol [14][13] |

| Appearance | Yellowish to brownish oily liquid [11][15][16] |

| Boiling Point | 194°C (381.2°F) [14][13][16] |

| Melting Point | 2.5°C (36.5°F) [14][13][16] |

| Flash Point | 63°C (145.4°F) [14][13] |

| Density | 0.956 g/mL at 20°C [13][16] |

| Vapor Density | 4.17 (Air = 1) [14][11] |

| Solubility in Water | Insoluble to slightly soluble [9][11] |

Data sourced from multiple SDS and chemical databases.

Table of Acute Toxicity Data

| Route | Species | Value |

|---|---|---|

| Oral LD50 | Rat | 951 - 1410 mg/kg [3][14] |

| Dermal LD50 | Rabbit | 1692 - 1770 mg/kg [3][14] |

| IDLH | Human | 100 ppm [11] |

LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. IDLH: Immediately Dangerous to Life or Health.

Occupational Exposure Limits

| Organization | TWA | STEL |

|---|---|---|

| OSHA PEL | 5 ppm (25 mg/m³) [skin] | - |

| ACGIH TLV | 5 ppm (25 mg/m³) [skin] | 10 ppm (50 mg/m³) [skin] |

| NIOSH REL | 5 ppm (25 mg/m³) [skin] | 10 ppm (50 mg/m³) [skin] |

Data sourced from OSHA, ACGIH, NIOSH.[12][13] TWA: Time-Weighted Average (8-hour). STEL: Short-Term Exposure Limit (15-minute). The "skin" notation indicates the potential for significant contribution to overall exposure by the cutaneous route.

Section 6: Environmental & Disposal Considerations

-

Ecotoxicity: N,N-Dimethylaniline is toxic to aquatic life with long-lasting effects. [3][4][6]It must be prevented from entering drains, surface water, or the soil. [3][4]* Persistence and Degradability: The substance is considered readily biodegradable. [3]* Bioaccumulation: It is not expected to significantly accumulate in organisms. [3]* Waste Disposal: This material and its container must be disposed of as hazardous waste. [3][5]Disposal must be handled by a licensed professional waste disposal service and be in accordance with all local, regional, and national regulations. [3][4][5]Do not empty into drains. [3]

Section 7: Transport & Regulatory Information

-

UN Number: UN2253 [3]* UN Proper Shipping Name: N,N-DIMETHYLANILINE [3]* Transport Hazard Class: 6.1 (Toxic substances) [3][14]* Packing Group: II [3]

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylaniline. Retrieved February 12, 2026, from [Link]

- Sciencelab.com. (2005, October 9). Material Safety Data Sheet - N,N-Dimethylaniline MSDS.

- Ing. Petr Švec - PENTA s.r.o. (2024, November 28). N,N-Dimethylaniline - SAFETY DATA SHEET. Retrieved February 12, 2026, from a source linked to pentachemicals.eu.

- Thermo Fisher Scientific. (2018, October). SAFETY DATA SHEET: N,N-Dimethylaniline. Retrieved February 12, 2026, from a source provided by Thermo Fisher Scientific.

- Puritan Products. (n.d.). Material Safety Data Sheet: N, N- Dimethylaniline. Retrieved February 12, 2026, from a source linked to Puritan Products.

-

U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline. Retrieved February 12, 2026, from [Link]

- Loba Chemie Pvt. Ltd. (2025, March 26). N,N-DIMETHYLANILINE AR - Safety Data Sheet.

- California Air Resources Board. (1997, September). Toxic Air Contaminant Identification List Summaries: N,N-Dimethylaniline.

- Santa Cruz Biotechnology, Inc. (n.d.). N,N-Dimethylaniline Safety Data Sheet. Retrieved February 12, 2026, from a source provided by Santa Cruz Biotechnology.

-

U.S. Occupational Safety and Health Administration (OSHA). (n.d.). N,N-DIMETHYLANILINE. Retrieved February 12, 2026, from [Link]

- International Programme on Chemical Safety (IPCS). (n.d.). ICSC 0877 - N,N-DIMETHYLANILINE.

- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - N,N-DIMETHYL ANILINE 99%. Retrieved February 12, 2026, from a source provided by Oxford Lab Fine Chem.

- The National Institute for Occupational Safety and Health (NIOSH). (n.d.). ICSC 0877 - N,N-DIMETHYLANILINE.

-

Wikipedia. (n.d.). N,N-Dimethylaniline. Retrieved February 12, 2026, from [Link]

- The National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards - N,N-Dimethylaniline.

Sources

- 1. docs.gato.txst.edu [docs.gato.txst.edu]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. carlroth.com [carlroth.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. thermofishersci.in [thermofishersci.in]

- 6. lobachemie.com [lobachemie.com]

- 7. echemi.com [echemi.com]

- 8. epa.gov [epa.gov]

- 9. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 10. ICSC 0877 - N,N-DIMETHYLANILINE [inchem.org]

- 11. N,N-DIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. fishersci.com [fishersci.com]

- 13. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 14. home.miracosta.edu [home.miracosta.edu]

- 15. N,N-DIMETHYLANILINE | Occupational Safety and Health Administration [osha.gov]

- 16. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]

Technical Monograph: Physicochemical Profiling and Synthetic Utility of (3-Amino-4-methylphenyl)dimethylamine

[1]

Executive Identification & Significance

(3-Amino-4-methylphenyl)dimethylamine (CAS: 6370-29-2 ) is a trisubstituted benzene derivative characterized by a toluene core functionalized with a dimethylamino group at the para position relative to the methyl, and a primary amino group at the meta position relative to the dimethylamino group.[1]

In the lexicon of medicinal chemistry and dye synthesis, this molecule serves as a versatile nucleophilic coupling component . Its dual-amine architecture—comprising a chemically robust tertiary amine and a reactive primary amine—allows for selective derivatization, making it a valuable scaffold for building benzimidazole pharmacophores and high-performance azo colorants.[1]

Nomenclature & Identifiers

| Descriptor | Value |

| IUPAC Name | N^1^,N^1^,4-Trimethylbenzene-1,3-diamine |

| Common Synonyms | 3-Amino-4-methyl-N,N-dimethylaniline; 4-Dimethylamino-2-aminotoluene |

| CAS Registry Number | 6370-29-2 |

| Molecular Formula | C |

| SMILES | Cc1ccc(N(C)C)cc1N |

Physicochemical Properties

The molecule exhibits properties typical of electron-rich anilines. The presence of the electron-donating dimethylamino group significantly increases the electron density of the aromatic ring, influencing both its basicity and its reactivity toward electrophiles.

Quantitative Data Table

| Property | Value | Source/Derivation |

| Molecular Weight | 150.22 g/mol | Calculated (C |

| Physical State | Solid (Crystalline) | Experimental [1] |

| Melting Point | 50.0 – 54.0 °C | Experimental [2] |

| Boiling Point | ~260 °C (Predicted) | ACD/Labs Projection |

| LogP (Octanol/Water) | 1.53 | Experimental [1] |

| pKa (Conjugate Acid) | ~6.5 (Primary amine) | Estimated based on aniline derivatives |

| Solubility | Soluble in DMSO, MeOH, DCM; Low in water | Lipophilic character |

Synthetic Architecture & Methodology

Retrosynthetic Analysis

The synthesis of (3-Amino-4-methylphenyl)dimethylamine presents a regiochemical challenge. Direct nitration of N,N-dimethyl-p-toluidine typically occurs ortho to the strong dimethylamino donor (position 2).[1] However, to achieve the target structure (amino group at position 3), one must exploit specific conditions or alternative precursors.

The most robust industrial route involves the nitration of N,N-dimethyl-p-toluidine in concentrated sulfuric acid .[1] Under these conditions, the dimethylamino group is protonated to form an ammonium species (

Validated Synthetic Protocol

Reaction Pathway: N,N-Dimethyl-p-toluidine

Step 1: Regioselective Nitration[1]

-

Reagents: N,N-Dimethyl-p-toluidine (1.0 eq), conc. H

SO -

Procedure:

-

Dissolve N,N-dimethyl-p-toluidine in concentrated H

SO -

Dropwise add fuming nitric acid while maintaining temperature < 10°C.

-

Stir for 2 hours, allowing the mixture to warm to room temperature.

-

Pour onto crushed ice and neutralize carefully with NaOH.

-

Extract the yellow precipitate (3-nitro intermediate) with dichloromethane.[1]

-

Step 2: Chemoselective Reduction[1]

-

Reagents: 3-Nitro intermediate, H

(gas), Pd/C (10% catalyst) OR Iron powder/NH -

Procedure:

-

Dissolve the nitro compound in methanol.

-

Add 10 mol% Pd/C catalyst.

-

Stir under H

atmosphere (balloon pressure) for 12 hours. -

Filter through Celite to remove catalyst.

-

Concentrate filtrate to yield the target diamine as a dark oil or low-melting solid.[1]

-

Pathway Visualization

The following diagram illustrates the directing effects governing the synthesis.

Figure 1: Synthetic pathway highlighting the cooperative directing effects required to install the amino group at position 3.[1]

Analytical Characterization (Self-Validating Metrics)

To confirm the identity of the synthesized product, the following spectroscopic signatures must be observed.

-

^1^H NMR (DMSO-d

, 400 MHz):-

2.05 ppm (s, 3H, Ar-CH

-

2.80 ppm (s, 6H, -N(CH

-

4.80 ppm (bs, 2H, -NH

-

6.10–6.90 ppm (m, 3H, Ar-H ): Aromatic region showing 1,2,4-substitution pattern (coupling constants

-

2.05 ppm (s, 3H, Ar-CH

-

Mass Spectrometry (ESI+):

-

[M+H]^+ Peak: Observed at m/z 151.2.

-

-

IR Spectroscopy:

Functional Applications

This molecule is not merely an end-product but a "privileged structure" in applied chemistry.[1]

Pharmaceutical Pharmacophore

The 1,3-diamine motif is a precursor for benzimidazoles , a class of heterocycles found in anthelmintics, proton pump inhibitors, and antivirals.

-

Mechanism: Condensation of the primary amine (position 3) and the ortho-methyl group (via oxidation) or reaction with carboxylic acids allows for ring closure.[1]

-

Drug Discovery: Used in "Hit-to-Lead" libraries (e.g., ChemBridge BB-4033478) to explore structure-activity relationships (SAR) for kinase inhibitors [1].[1]

Chromogenic Substrates

In the dye industry, the molecule acts as a coupler in oxidative hair dyes and azo textiles.

-

Chemistry: The electron-rich ring facilitates electrophilic attack by diazonium salts at position 6 (para to the primary amine, ortho to the dimethylamine), creating intense chromophores with red-violet shifts.[1]

Safety & Handling (MSDS Summary)

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Handling: Use only in a chemical fume hood. Avoid inhalation of dust.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The primary amine is susceptible to oxidation (browning) upon air exposure.[1]

References

Solubility Profiling of N1,N1,4-Trimethyl-1,3-Benzenediamine: A Technical Guide for Process Optimization

Executive Summary

The precise solubility characterization of N1,N1,4-trimethyl-1,3-benzenediamine (CAS: 6370-29-2), also known as 3-amino-4-methyl-N,N-dimethylaniline , is critical for optimizing its use as an intermediate in azo dye synthesis, hair colorant formulation, and polymer chemistry. While specific empirical data for this isomer is often proprietary or sparse in open literature, its physicochemical behavior can be rigorously predicted and determined using established thermodynamic models.

This guide provides a comprehensive framework for determining, modeling, and applying solubility data for N1,N1,4-trimethyl-1,3-benzenediamine. It synthesizes theoretical prediction methods (Hansen Solubility Parameters) with a validated experimental protocol (Isothermal Saturation Method), enabling researchers to generate high-fidelity data for process scale-up and purification.

Compound Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the solute's molecular architecture is the first step in solubility profiling. The presence of a tertiary amine, a primary amine, and a methyl group on the benzene ring creates a unique polarity profile.

| Property | Description |

| IUPAC Name | N1,N1,4-Trimethylbenzene-1,3-diamine |

| Common Synonyms | 3-Amino-4-methyl-N,N-dimethylaniline; 4-Methyl-N1,N1-dimethyl-m-phenylenediamine |

| CAS Number | 6370-29-2 |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| Physical State | Solid (crystalline powder) / Viscous liquid (supercooled) |

| Key Functional Groups | Tertiary Amine (-N(CH₃)₂), Primary Amine (-NH₂), Methyl (-CH₃) |

| Predicted LogP | ~1.8 - 2.2 (Lipophilic character dominates) |

| pKa (Predicted) | ~5.5 (Aniline-like) |

Theoretical Solubility Framework

Before experimental determination, we employ Hansen Solubility Parameters (HSP) to predict solvent compatibility. The solubility of N1,N1,4-trimethyl-1,3-benzenediamine is governed by the interaction radius (

Hansen Solubility Parameters (Predicted)

Based on group contribution methods (Van Krevelen/Hoftyzer), the estimated HSP values for the solute are:

-

Dispersion (

): ~19.0 MPa -

Polarity (

): ~6.5 MPa -

Hydrogen Bonding (

): ~8.5 MPa

Solvent Interaction Prediction

Using the "Like Dissolves Like" principle, we categorize solvents based on their thermodynamic affinity:

| Solvent Class | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic (DMSO, DMF) | High | Strong dipole-dipole interactions; disrupts crystal lattice effectively. |

| Short-Chain Alcohols (Methanol, Ethanol) | High | H-bonding with the primary amine (-NH₂) facilitates solvation. |

| Chlorinated Solvents (DCM, Chloroform) | Moderate-High | Good dispersion match; favorable interaction with the aromatic ring. |

| Esters/Ketones (Ethyl Acetate, Acetone) | Moderate | Dipolar interactions present, but less effective than alcohols. |

| Aliphatic Hydrocarbons (Hexane, Heptane) | Low | Large |

| Water | Low-Moderate | Limited by the hydrophobic benzene/methyl bulk, despite amine H-bonding. |

Experimental Protocol: Isothermal Saturation Method

To generate definitive solubility data, the Isothermal Saturation Method coupled with HPLC-UV quantification is the industry gold standard. This protocol ensures thermodynamic equilibrium is reached and prevents supersaturation errors.

Reagents & Equipment

-

Solute: N1,N1,4-trimethyl-1,3-benzenediamine (>98% purity).

-

Solvents: HPLC grade (Methanol, Ethanol, Acetonitrile, Acetone, Toluene).

-

Apparatus: Jacketed glass vessels, thermostatic water bath (±0.05 K), magnetic stirrers, 0.22 µm PTFE syringe filters.

-

Analysis: HPLC with UV/Vis detector (wavelength ~254 nm or determined by scan).

Step-by-Step Workflow

Figure 1: Standardized workflow for isothermal solubility determination.

Critical Analytical Considerations

-

Temperature Control: Maintain temperature within ±0.1 K. Solubility is exponentially dependent on

. -

Equilibrium Verification: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

-

Filter Adsorption: Discard the first 1-2 mL of filtrate to account for potential adsorption of the amine on the filter membrane.

Thermodynamic Modeling

Once experimental data (

The Modified Apelblat Equation

This semi-empirical model is widely used for non-ideal solutions of solids in liquids. It accounts for the temperature dependence of the enthalpy of solution.

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical model parameters derived from regression analysis.

The van't Hoff Equation

For a simpler approximation over a narrow temperature range, the van't Hoff equation relates solubility to the apparent enthalpy of solution (

-

Interpretation: A plot of

vs. -

Insight: For aromatic amines, dissolution is typically endothermic (

), meaning solubility increases with temperature.

Application: Solvent Selection Strategy

Choosing the right solvent depends on the process goal: Reaction (high solubility) vs. Purification/Recrystallization (temperature-dependent solubility).

Figure 2: Decision matrix for solvent selection based on solubility profiles.

Recommendations

-

For Synthesis: Use Methanol or Ethanol . They offer high solubility, are easily removed (low boiling point), and are relatively green.

-

For Recrystallization: Toluene or Ethanol/Water mixtures are often ideal. Toluene provides a steep solubility curve (low solubility at low T, high at high T), facilitating high-yield recovery.

References

-

Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1][2] Link

-

Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press.[1][2] Link

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] Link

-

PubChem Database. (2023). Compound Summary for CAS 6370-29-2. National Center for Biotechnology Information. Link

-

Wang, J., et al. (2018). "Solubility Determination and Thermodynamic Modeling of o-Phenylenediamine in Various Solvents." Journal of Chemical & Engineering Data, 63(5). (Cited as methodological standard for phenylenediamines). Link

Sources

High-Fidelity Sourcing and Validation of DAOS (CAS 6370-29-2)

The following is an in-depth technical guide for the sourcing, validation, and application of DAOS (CAS 6370-29-2).

A Technical Guide for Enzymatic Assay Development

Executive Summary

DAOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt) is a high-sensitivity Trinder’s reagent used extensively in clinical diagnostics for the colorimetric quantification of hydrogen peroxide-generating analytes (e.g., glucose, cholesterol, uric acid).[1] Unlike commodity chemicals, DAOS is a specialty chromogen where lot-to-lot variability in purity and water content can drastically alter assay sensitivity (molar absorptivity).

This guide provides a scientifically grounded framework for sourcing CAS 6370-29-2, moving beyond simple price comparison to a Quality-by-Design (QbD) procurement strategy. It includes a self-validating internal protocol to qualify incoming raw materials before they enter the production stream.

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

To source DAOS effectively, one must understand its failure modes. The molecule functions as a hydrogen donor. In the presence of Peroxidase (POD) and Hydrogen Peroxide (

Key Chemical Specs

| Property | Specification (Research Grade) | Criticality |

| CAS Number | 6370-29-2 | Unique Identifier |

| Formula | Verification | |

| Molecular Weight | ~341.36 g/mol | Stoichiometry calculations |

| Purity (HPLC) | Impurities increase background absorbance (blank) | |

| Solubility | Critical for high-concentration stock solutions | |

| Appearance | White to pale crystalline powder | Color indicates oxidation (reject if pink/brown) |

| ~593 nm | Target wavelength for detection |

The Mechanism of Action

Understanding the reaction stoichiometry is vital for troubleshooting sensitivity issues. The reaction is 1:1:1 (DAOS : 4-AA :

Figure 1: The enzymatic cascade utilizing DAOS.[2] Any impurity in the DAOS reagent that absorbs at 593 nm will artificially inflate the baseline.

Part 2: Global Supplier Landscape

Unlike common salts (e.g., NaCl), DAOS is not always stocked by Tier 1 broad-line distributors (Sigma-Aldrich, Thermo Fisher) under its CAS number. They often re-sell from specialized manufacturers or list it under trade names.

Supplier Tiers

-

Tier 1 (Catalog Aggregators): High reliability, high cost. Often re-package.

-

Pros: Easy procurement, standard QC.

-

Cons: Expensive, lot traceability can be opaque.

-

-

Tier 2 (Specialized Reagent Vendors): Companies like Dojindo , MedChemExpress , and BOC Sciences .

-

Pros: Specific expertise in chromogens, often provide detailed spectral data.

-

Cons: Lead times can vary.

-

-

Tier 3 (Bulk Manufacturers - Asia): Companies like Hubei New Desheng .

-

Pros: Lowest cost, bulk availability (kg scale).

-

Cons: QC burden shifts to the buyer. Requires rigorous incoming validation.

-

Recommendation: For R&D, utilize Tier 2 suppliers to establish a baseline. For production scale-up, validate a Tier 3 manufacturer using the protocol below.

Part 3: Internal Validation Protocol (Self-Validating System)

Do not rely solely on the Certificate of Analysis (CoA). The following protocol creates a self-validating system where the reagent is tested against a known standard (

Reagents Required[1][2][3][4][5][6]

-

DAOS Sample: 10 mM stock in distilled water.

-

4-Aminoantipyrine (4-AA): 10 mM stock in water.

-

Horseradish Peroxidase (HRP): ~10 U/mL in phosphate buffer (pH 7.4).

-

Hydrogen Peroxide Standard: 10 mM (freshly titrated).

Workflow: The "Functional Sensitivity" Test

Figure 2: Incoming Quality Control (IQC) workflow for DAOS reagent.

Step-by-Step Methodology

-

Solubility & Appearance Check:

-

Dissolve DAOS to 50 mM in deionized water.

-

Pass Criteria: Solution must be clear and colorless.[3] Any pink hue indicates auto-oxidation (formation of quinoneimine without enzyme). Reject immediately.

-

-

Spectral Characterization:

-

Mix: 100 µL DAOS (5 mM) + 100 µL 4-AA (5 mM) + 100 µL HRP + 600 µL Buffer.

-

Initiate with 100 µL

(1 mM). -

Scan absorbance from 400–800 nm.

-

Pass Criteria:

should be 593 ± 2 nm . Significant shifts indicate structural impurities.

-

-

Determination of Molar Absorptivity (

):-

Prepare a dilution series of

(0, 10, 20, 50, 100 µM). -

Run the reaction in triplicate.

-

Plot Absorbance (

) vs. Concentration (M). -

Calculate slope.[4] The theoretical

for DAOS-coupled dyes is typically 15,000 – 25,000 -

Validation: Compare the calculated

of the new lot against your reference lot. A deviation >10% suggests impure reagent or hydration issues.

-

Part 4: Handling and Stability

DAOS is hygroscopic and light-sensitive. Improper handling leads to hydrolysis or auto-oxidation, rendering the "research grade" status void.

-

Storage: -20°C is preferred for long-term storage. Desiccate heavily.

-

Working Solution: Prepare fresh. If storage is necessary, DAOS is stable in solution at 4°C for ~1 week if protected from light and kept at slightly acidic/neutral pH (6.0–7.5).

-

pH Stability: DAOS is stable across a wide pH range (5.5 – 9.0), making it superior to traditional phenol-based reagents.

References

-

BenchChem. (2025). An In-Depth Technical Guide to the Molar Absorptivity and Spectral Properties of DAOS. Retrieved from

-

Dojindo Laboratories. (n.d.). Trinder Reagent DAOS | CAS 83777-30-4.[1] Retrieved from

-

MedChemExpress. (2024). DAOS Datasheet and Solubility Protocol. Retrieved from

-

Tamaoku, K., et al. (1982). "New water-soluble hydrogen donors for the enzymatic spectrophotometric determination of hydrogen peroxide." Chemical and Pharmaceutical Bulletin, 30(7), 2492-2497. (Foundational chemistry source).[5]

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Peroxidase using 4-Aminoantipyrine. (Methodology reference for Trinder systems). Retrieved from

Sources

- 1. China What exactly is the color reagent DAOS used to detect 83777-30-4 [chinachemnet.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. How Much H2O2 Is Produced by Recombinant D-Amino Acid Oxidase in Mammalian Cells? - PMC [pmc.ncbi.nlm.nih.gov]

difference between (3-Amino-4-methylphenyl)dimethylamine and dimethylaminopropylamine

An In-depth Technical Guide to the Core Differences Between (3-Amino-4-methylphenyl)dimethylamine and Dimethylaminopropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic chemistry, the distinction between aromatic and aliphatic amines is fundamental, dictating everything from basicity and reactivity to final application. This guide provides a detailed comparative analysis of two structurally related yet functionally divergent molecules: (3-Amino-4-methylphenyl)dimethylamine, an aromatic diamine, and Dimethylaminopropylamine (DMAPA), an aliphatic diamine. Both molecules possess a primary and a tertiary amine group, yet the presence of a phenyl ring in one and an alkyl chain in the other creates a world of difference. Understanding these differences is paramount for chemists and researchers selecting intermediates for synthesis, formulating products, or developing new chemical entities.

This document will dissect their molecular structures, explore the electronic effects that govern their chemical behavior, contrast their primary industrial applications, and provide validated experimental protocols for their differentiation.

Part 1: Molecular Structure and Physicochemical Properties

The foundational difference between these two compounds lies in the carbon framework to which the amine groups are attached.

(3-Amino-4-methylphenyl)dimethylamine: The Aromatic Diamine

This molecule is a substituted aniline derivative. It features a benzene ring substituted with a primary amino group, a tertiary dimethylamino group, and a methyl group. The direct attachment of the amino groups to the aromatic ring is the defining structural feature.

Figure 1: Structure of (3-Amino-4-methylphenyl)dimethylamine.

Dimethylaminopropylamine (DMAPA): The Aliphatic Diamine

DMAPA, or N¹,N¹-Dimethylpropane-1,3-diamine, consists of a flexible three-carbon (propyl) chain. A primary amine group is located at one end of the chain (position 3), and a tertiary dimethylamino group is at the other (position 1).[1] The absence of an aromatic ring means its properties are governed by the principles of aliphatic chemistry.

Figure 3: Causality of Basicity Difference.

Reactivity: Divergent Chemical Pathways

The differing electronic environments lead to distinct and predictable reaction pathways.

-

Reactivity of the Aromatic Amine:

-

Electrophilic Aromatic Substitution: The -NH₂ and -N(CH₃)₂ groups are powerful activating groups, directing electrophiles to the ortho and para positions of the benzene ring. [2] * Diazotization: The primary aromatic amine group can react with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) to form a relatively stable benzenediazonium salt. [3][4]This reaction is a cornerstone of synthetic chemistry, particularly for producing azo dyes. [5][6]

-

-

Reactivity of the Aliphatic Amine (DMAPA):

-

Nucleophilic Reactions: The readily available lone pairs on both nitrogen atoms make DMAPA an excellent nucleophile. It readily participates in nucleophilic substitution and acylation reactions. [7][3] * Reaction with Nitrous Acid: In stark contrast to its aromatic counterpart, the primary aliphatic amine group of DMAPA reacts with nitrous acid to form a highly unstable alkyldiazonium salt. This salt decomposes rapidly, even at low temperatures, to evolve nitrogen gas (N₂) and produce a mixture of carbocation-derived products. [3]This vigorous effervescence is a classic qualitative test.

-

Part 3: Applications - A Consequence of Reactivity

The distinct reactivity profiles of these two amines lead to their use in entirely different industrial sectors.

Primary Applications of (3-Amino-4-methylphenyl)dimethylamine and Aromatic Amines

The ability to form stable diazonium salts makes aromatic amines indispensable precursors in the dye industry.

-

Azo Dye Synthesis: Aromatic amines are essential starting materials for azo dyes, which constitute the largest class of synthetic colorants. [5]The diazotized amine acts as an electrophile that couples with an electron-rich aromatic compound (like a phenol or another amine) to form the characteristic -N=N- azo linkage. [4][5]* Pharmaceutical and Agrochemical Synthesis: The versatile reactivity of the aromatic ring and the amino groups makes these compounds valuable building blocks for complex, biologically active molecules. Dimethylamine derivatives, in general, are found in numerous FDA-approved drugs. [8][9]

Primary Applications of Dimethylaminopropylamine (DMAPA)

DMAPA's utility stems from its properties as a reactive aliphatic diamine, making it a versatile intermediate in a wide range of applications.

-

Surfactants and Personal Care: DMAPA is a crucial intermediate in the production of mild amphoteric surfactants, most notably cocamidopropyl betaine (CAPB). [1][10]CAPB is widely used in shampoos, liquid soaps, and cosmetics for its foaming properties and low eye irritation. [11][12]* Epoxy Resin Curing: It functions as a curing agent or hardener for epoxy resins, cross-linking the polymer chains to form a durable, rigid solid. [13][14][15][16]* Water Treatment and Flocculants: DMAPA is used to synthesize water-soluble cationic polyelectrolytes that act as flocculants to remove suspended solids from wastewater. [10][11]* Corrosion Inhibitors and Fuel Additives: It is a precursor for corrosion inhibitors used in aviation gasoline and as an additive in lubricants and fuels. [13][11][14][17]* Other Industrial Uses: DMAPA also finds application in the synthesis of ion-exchange resins, polyurethane catalysts, agrochemicals, and additives for the paper and textile industries. [13][16]

Figure 4: Divergent Application Pathways.

Part 4: Experimental Differentiation Protocols

The distinct chemical reactivity provides simple, self-validating laboratory tests to differentiate between these two compounds.

Protocol 1: Azo Dye Test for Aromatic Amine Identification

This test confirms the presence of a primary aromatic amine group by its ability to form a colored azo dye.

Principle: Diazotization of the primary aromatic amine followed by electrophilic aromatic substitution (coupling) with an activated aromatic ring. [4] Methodology:

-

Diazotization:

-

Dissolve ~100 mg of (3-Amino-4-methylphenyl)dimethylamine in 3 mL of 2M hydrochloric acid, cooling the mixture in an ice bath to 0-5 °C.

-

Slowly add, dropwise, a pre-chilled solution of 10% aqueous sodium nitrite (NaNO₂) with constant stirring, keeping the temperature below 5 °C. Continue addition until a faint blue color is observed when a drop of the solution is tested on starch-iodide paper.

-

-

Coupling Solution:

-

In a separate beaker, dissolve ~100 mg of 2-naphthol in 5 mL of 2M sodium hydroxide solution. Cool this solution in the ice bath.

-

-

Azo Dye Formation:

-

Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

-

-

Observation:

-

Positive Result: The immediate formation of an intensely colored precipitate (typically red or orange) indicates the presence of a primary aromatic amine.

-

Negative Result (for DMAPA): No colored precipitate will form. The unstable aliphatic diazonium salt will have decomposed.

-

Protocol 2: Nitrous Acid Test for Aliphatic Amine Identification

This test confirms the presence of a primary aliphatic amine by detecting the evolution of nitrogen gas.

Principle: The rapid decomposition of an unstable alkyldiazonium salt formed from a primary aliphatic amine and nitrous acid. [3] Methodology:

-

Reaction Setup:

-

Dissolve ~100 mg of Dimethylaminopropylamine (DMAPA) in 3 mL of 2M hydrochloric acid in a test tube.

-

-

Addition of Reagent:

-

Slowly add a 20% aqueous solution of sodium nitrite (NaNO₂) to the test tube at room temperature.

-

-

Observation:

-

Positive Result: The immediate and vigorous evolution of a colorless, odorless gas (N₂).

-

Negative Result (for the aromatic amine): No significant gas evolution at room temperature. A stable diazonium salt is formed instead.

-

Conclusion

The seemingly subtle difference of an aromatic ring versus an aliphatic chain between (3-Amino-4-methylphenyl)dimethylamine and Dimethylaminopropylamine creates a profound chasm in their chemical identities. This is a direct consequence of the delocalization of the nitrogen lone pair in the aromatic system, which lowers its basicity and enables the formation of stable diazonium salts—the gateway to azo dye chemistry. Conversely, the localized, electron-rich nitrogen atoms of the aliphatic DMAPA make it a stronger base and a potent nucleophile, positioning it as a critical intermediate in the production of surfactants, polymers, and a host of other industrial chemicals. For the practicing scientist, recognizing this fundamental aromatic-aliphatic dichotomy is the key to predicting reactivity, understanding utility, and making informed decisions in chemical synthesis and product formulation.

References

- Ataman Kimya. DIMETHYLAMINOPROPYLAMINE. [URL: https://www.ataman-kimya.com/dimethylaminopropylamine_u3282]

- A-Z Chemistry. (2024-02-28). Aliphatic Amines vs. Aromatic Amines: What's the Difference?. [URL: https://a-z-chemistry.

- Silver Fern Chemical Inc. (Date not available). Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications. [URL: https://www.silverfernchemical.com/products/dimethylaminopropylamine-dmapa]

- Quora. (2024-02-11). Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity?. [URL: https://www.quora.com/Which-type-of-amine-is-more-reactive-aromatic-or-aliphatic-What-factors-contribute-to-this-difference-in-reactivity]

- Filo. (2025-05-28). Difference between primary aliphatic and aromatic amines. [URL: https://www.filo.

- Guidechem. 3-Dimethylaminopropylamine 109-55-7 wiki. [URL: https://www.guidechem.com/wiki/3-dimethylaminopropylamine-109-55-7.html]

- Elchemy. Dimethylaminopropylamine Manufacturer & Suppliers |ELSURFAC-dMAPAn. [URL: https://www.elchemy.com/product/dimethylaminopropylamine-dmapa]

- Chemistry point (via Quora). (2021-01-04). Explain the comparative reactivity of aliphatic and aromatic amine?. [URL: https://www.quora.

- Huntsman Corporation. (Date not available). DMAPA (Dimethylaminopropylamine). [URL: https://www.huntsman.com/portal/page/portal/performance_products/Media%20Library/a_MC4wLjA2MDk5Mw/DMAPA.pdf]

- Unacademy. (Date not available). Learn About Aromatic and Aliphatic Amines. [URL: https://unacademy.

- Wikipedia. Dimethylaminopropylamine. [URL: https://en.wikipedia.org/wiki/Dimethylaminopropylamine]

- IMR Press. (Date not available). Aromatic amines: use in azo dye chemistry. [URL: https://www.imrpress.com/journal/FBL/18/1/10.2741/4093/10_2741_4093.pdf]

- Asian Journal of Chemistry. (2018-07-31). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. [URL: https://asianpubs.org/index.php/ajc/article/view/2873]

- BOC Sciences. (Date not available). Exploring 3-Dimethylaminopropylamine (CAS 109-55-7): Properties and Applications. [URL: https://www.bocsci.

- Alkyl Amines Chemicals Limited. DIMETHYLAMINOPROPYLAMINE (DMAPA). [URL: https://www.alkylamines.com/dimethylaminopropylamine-dmapa]

- NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Exploring the Industrial Applications of 3-Dimethylaminopropylamine (DMAPA). [URL: https://www.inno-pharmchem.com/news/exploring-the-industrial-applications-of-3-dimethylaminopropylamine-dmapa-1293850.html]

- Studylib. Aromatic Amines & Diazonium Ions: Azo Dye Synthesis. [URL: https://studylib.net/doc/8169228/aromatic-amines-and-diazonium-ions--azo-dye-synthesis]

- ChemicalBook. Dimethylaminopropylamine (DMAPA). [URL: https://www.chemicalbook.

- LookChem. Dimethylaminopropylamine. [URL: https://www.lookchem.com/Dimethylaminopropylamine/]

- PubMed. (2013-01-01). Aromatic amines: use in azo dye chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/23276915/]

- MDPI. (Date not available). Recent Advances in the Synthesis of Aromatic Azo Compounds. [URL: https://www.mdpi.com/1420-3049/27/19/6632]

- Analytical Methods (RSC Publishing). (Date not available). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ay/c4ay01784d]

- P. K. College, Contai. (Date not available). Aromatic and Aliphatic Amines. [URL: https://pkcollegecontai.ac.

- Benchchem. 3-(Dimethylamino)-4-methylphenol|Research Chemical. [URL: https://www.benchchem.com/product/b5608]

- Benchchem. (Date not available). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines. [URL: https://www.benchchem.com/product/b3171887]

- PMC. (Date not available). Eyelid Dermatitis: Contact Allergy to 3-(Dimethylamino)propylamine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3448490/]

- SkinSAFE. Dimethylaminopropylamine Ingredient Allergy Safety Information. [URL: https://www.skinsafeproducts.com/ingredients/dimethylaminopropylamine]

- Wikipedia. Dimethylamine. [URL: https://en.wikipedia.org/wiki/Dimethylamine]

- Der Pharma Chemica. (Date not available). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. [URL: https://www.derpharmachemica.com/pharma-chemica/new-reagents-from-n-n-dimethyl-amino-methoxy-methylenium-methyl-sulphate-synthesis-of-3-dimethylamino-methylene-derivatives-of-active-methylene-compounds.pdf]

- Hit2Lead. (3-amino-4-methylphenyl)dimethylamine. [URL: https://www.hit2lead.com/product/BB-4033478]

- ResearchGate. (Date not available). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [URL: https://www.researchgate.net/publication/383610419_FDA-approved_drugs_containing_dimethylamine_pharmacophore_a_review_of_the_last_50_years]

- Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine. [URL: https://patents.google.

- Pediaa.Com. (2023-11-21). What is the Difference Between Aliphatic and Aromatic Amines. [URL: https://pediaa.

- RSC Publishing. (2024-09-02). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03991c]

Sources

- 1. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]

- 2. Difference between primary aliphatic and aromatic amines | Filo [askfilo.com]

- 3. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]

- 4. studylib.net [studylib.net]

- 5. storage.imrpress.com [storage.imrpress.com]

- 6. Aromatic amines: use in azo dye chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 10. Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications [silverfernchemical.com]

- 11. DIMETHYLAMINOPROPYLAMINE (DMAPA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 12. Eyelid Dermatitis: Contact Allergy to 3-(Dimethylamino)propylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atamankimya.com [atamankimya.com]

- 14. neochemical.ru [neochemical.ru]

- 15. nbinno.com [nbinno.com]

- 16. atamankimya.com [atamankimya.com]

- 17. Dimethylaminopropylamine Ingredient Allergy Safety Information [skinsafeproducts.com]

Methodological & Application

The Strategic Integration of (3-Amino-4-methylphenyl)dimethylamine in Modern Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

(3-Amino-4-methylphenyl)dimethylamine, a substituted aniline derivative, has emerged as a valuable and versatile building block in contemporary pharmaceutical research and development. Its unique structural features—a nucleophilic primary amine, a tertiary dimethylamino group, and a substituted phenyl ring—offer medicinal chemists a powerful scaffold for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed, field-proven experimental protocols for its utilization in key synthetic transformations. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Introduction: The Strategic Value of the (3-Amino-4-methylphenyl)dimethylamine Scaffold

Substituted anilines are a cornerstone of medicinal chemistry, serving as precursors to a vast array of biologically active compounds.[1] The aniline moiety's utility lies in its capacity to engage in a multitude of chemical transformations, enabling the construction of diverse molecular architectures.[2][3] However, the specific arrangement of functional groups in (3-Amino-4-methylphenyl)dimethylamine (CAS No: 6370-29-2) imparts a unique set of properties that make it particularly advantageous in drug discovery.

The primary aromatic amine serves as a key nucleophile for forming crucial C-N bonds, often a pivotal step in the synthesis of kinase inhibitor backbones. The ortho-methyl group provides steric influence that can modulate binding affinity and selectivity for the target protein. Furthermore, the meta-dimethylamino group can enhance solubility, act as a hydrogen bond acceptor, and contribute to the overall pharmacokinetic profile of the final drug candidate.[4]

Table 1: Physicochemical Properties of (3-Amino-4-methylphenyl)dimethylamine [2]

| Property | Value |

| CAS Number | 6370-29-2 |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| Appearance | Solid |

| Purity | Typically >95% |

Core Applications in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The (3-Amino-4-methylphenyl)dimethylamine scaffold is frequently employed in the synthesis of pyrimidine-based kinase inhibitors, a class of compounds that has demonstrated significant therapeutic success.[3][6][7]

The general strategy involves the coupling of (3-Amino-4-methylphenyl)dimethylamine with a suitably functionalized pyrimidine core, often via a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.[8][9][10]

Caption: Synthetic workflow for kinase inhibitor precursors.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Safety and Handling

(3-Amino-4-methylphenyl)dimethylamine is a solid organic compound. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, it should be handled with the standard precautions for aromatic amines. Avoid inhalation of dust, and prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.

Protocol 1: Buchwald-Hartwig Amination with 2,4-Dichloropyrimidine

This protocol details the regioselective mono-amination of 2,4-dichloropyrimidine with (3-Amino-4-methylphenyl)dimethylamine. The C4 position of the pyrimidine is generally more reactive towards nucleophilic aromatic substitution.[8]

Materials:

-

(3-Amino-4-methylphenyl)dimethylamine (1.0 eq)

-

2,4-Dichloropyrimidine (1.05 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

Procedure:

-

To a dry, oven-baked Schlenk flask, add (3-Amino-4-methylphenyl)dimethylamine, 2,4-dichloropyrimidine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-(2-chloro-pyrimidin-4-yl)-N,N,2-trimethyl-benzene-1,3-diamine.

Causality of Experimental Choices:

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it.[9]

-

Anhydrous Conditions: Water can react with the strong base (NaOtBu) and can also interfere with the catalytic cycle.

-

Ligand (Xantphos): A bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle, especially with less reactive aryl chlorides.[10]

-

Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile for the coupling reaction.

Caption: Buchwald-Hartwig amination experimental workflow.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The product from Protocol 1 can be further functionalized via a Suzuki-Miyaura coupling at the remaining chloro-position of the pyrimidine ring. This allows for the introduction of a wide variety of aryl or heteroaryl groups.[11][12][13]

Materials:

-

N-(2-chloro-pyrimidin-4-yl)-N,N,2-trimethyl-benzene-1,3-diamine (from Protocol 1) (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

-

Aqueous Sodium Carbonate (Na₂CO₃) solution (2M, 2.0 eq)

-

1,4-Dioxane

-

Argon or Nitrogen gas

Procedure:

-

In a Schlenk flask, dissolve N-(2-chloro-pyrimidin-4-yl)-N,N,2-trimethyl-benzene-1,3-diamine and the arylboronic acid in 1,4-dioxane.

-

Add the aqueous sodium carbonate solution.

-

Degas the mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes.

-

Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction to 90-100 °C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

-

Degassing: Removal of dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Base (Aqueous Na₂CO₃): The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[12]

-

Solvent System (Dioxane/Water): The biphasic solvent system helps to dissolve both the organic starting materials and the inorganic base.

Case Study: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

While specific drug candidates are often proprietary, the synthetic route outlined above is representative of the methods used to generate potent kinase inhibitors. For instance, the resulting N2-aryl-N4-(substituted phenyl)pyrimidin-2,4-diamine core is a privileged scaffold found in numerous Bcr-Abl and Aurora kinase inhibitors.[4][14]

Table 2: Representative Kinase Inhibitor Scaffolds

| Kinase Target | Core Scaffold | Reference |

| Bcr-Abl | N-phenyl-2-pyrimidinamine | [14] |

| Aurora Kinases | Pyrimidine-based derivatives | [4] |

Conclusion

(3-Amino-4-methylphenyl)dimethylamine is a strategically important building block in pharmaceutical synthesis, offering a unique combination of reactive sites and modulatory groups. The protocols detailed herein for Buchwald-Hartwig amination and Suzuki-Miyaura coupling provide a robust framework for the utilization of this compound in the construction of complex, biologically active molecules, particularly in the development of novel kinase inhibitors. The careful consideration of reaction conditions and reagent selection, as outlined, is paramount for achieving high yields and purity in these critical synthetic transformations.

References

-

CORE. A mini review of pyrimidine and fused pyrimidine marketed drugs. [Link]

-

PubMed. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. [Link]

-

PubMed. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. [Link]

-

ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

JACS Directory. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

-

Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

-

National Center for Biotechnology Information. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

-

National Center for Biotechnology Information. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

-

National Center for Biotechnology Information. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

-

ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Myers, A. The Suzuki Reaction. [Link]

-

ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

-

National Center for Biotechnology Information. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

-

Organic Chemistry Portal. Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. [Link]

- Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

Sources

- 1. data.epo.org [data.epo.org]

- 2. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Patents and Publications — Medicine Designs and Development [mddconsult.com]

- 7. Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Reaction Conditions for N-Methylation of 2,4-Diaminotoluene

An Application Note and Protocol from the Senior Application Scientist

Abstract